

Independent Validation of Published ENL Inhibitor Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-3*

Cat. No.: *B12398076*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on small-molecule inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein. The data presented is based on independent validation studies and aims to equip researchers with the necessary information to evaluate and select compounds for further investigation.

Mechanism of Action of ENL and its Inhibition

ENL is a crucial protein involved in the regulation of gene transcription. It functions as a "reader" of histone acetylation, specifically recognizing acetylated lysine residues on histone tails through its YEATS domain.^{[1][2]} This recognition is a key step in recruiting the Super Elongation Complex (SEC) to gene promoters, which in turn promotes transcriptional elongation.^{[1][3]} In certain cancers, particularly acute myeloid leukemia (AML), ENL is hijacked to drive the expression of oncogenes, making it a promising therapeutic target.^{[2][4]}

Small-molecule inhibitors of ENL primarily target the YEATS domain, preventing it from binding to acetylated histones.^{[5][6][7]} This disruption blocks the recruitment of the transcriptional machinery and leads to the suppression of cancer-driving genes, ultimately inhibiting cancer cell growth and promoting differentiation.^{[7][8]}

Quantitative Comparison of ENL Inhibitors

The following table summarizes the in vitro potency of several published ENL inhibitors against the ENL YEATS domain. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower value indicates a more potent compound.

Compound ID	Target	Assay Type	IC50 (nM)	Reference
11	ENL YEATS Domain	AlphaScreen	< 100	[5]
24	ENL YEATS Domain	AlphaScreen	< 100	[5]
7	ENL YEATS Domain	AlphaScreen	< 2000	[5]
SR-0813	ENL/AF9 YEATS Domain	HTRF	25	[7]
TDI-11055	ENL/AF9 YEATS Domain	Not Specified	Potent (details in ref)	[8] [9]
GB3226	ENL-YEATS and FLT3	Not Specified	Potent (details in ref)	[10] [11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

High-Throughput Screening (HTS) for ENL YEATS Domain Inhibitors

A common method to identify novel ENL inhibitors is through high-throughput screening of small-molecule libraries.

- Principle: The assay is designed to detect compounds that disrupt the interaction between the ENL YEATS domain and an acetylated histone H3 peptide.
- Methodology:

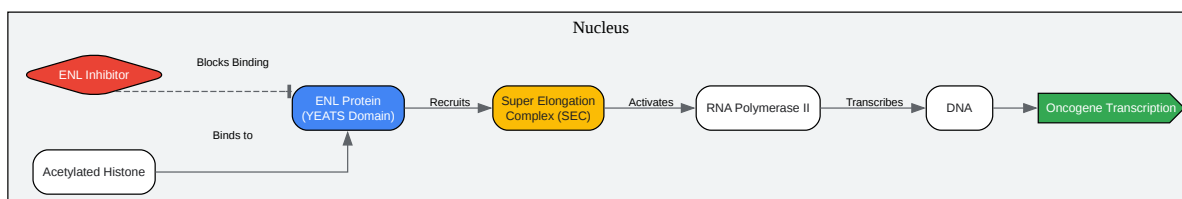
- Recombinant ENL YEATS domain and a biotinylated acetylated histone H3 peptide are incubated in microtiter plates.
- Streptavidin-coated donor beads and nickel-chelate acceptor beads are added. In the absence of an inhibitor, the interaction between the YEATS domain and the histone peptide brings the donor and acceptor beads into proximity, generating a signal (e.g., AlphaScreen™).
- Test compounds are added to the wells. Inhibitors that disrupt the ENL-histone interaction will lead to a decrease in the signal.
- Hits are identified as compounds that cause a significant reduction in the signal.

Cell-Based Assays for On-Target Activity

To confirm that the identified inhibitors work in a cellular context, their effect on ENL target gene expression and leukemia cell growth is assessed.

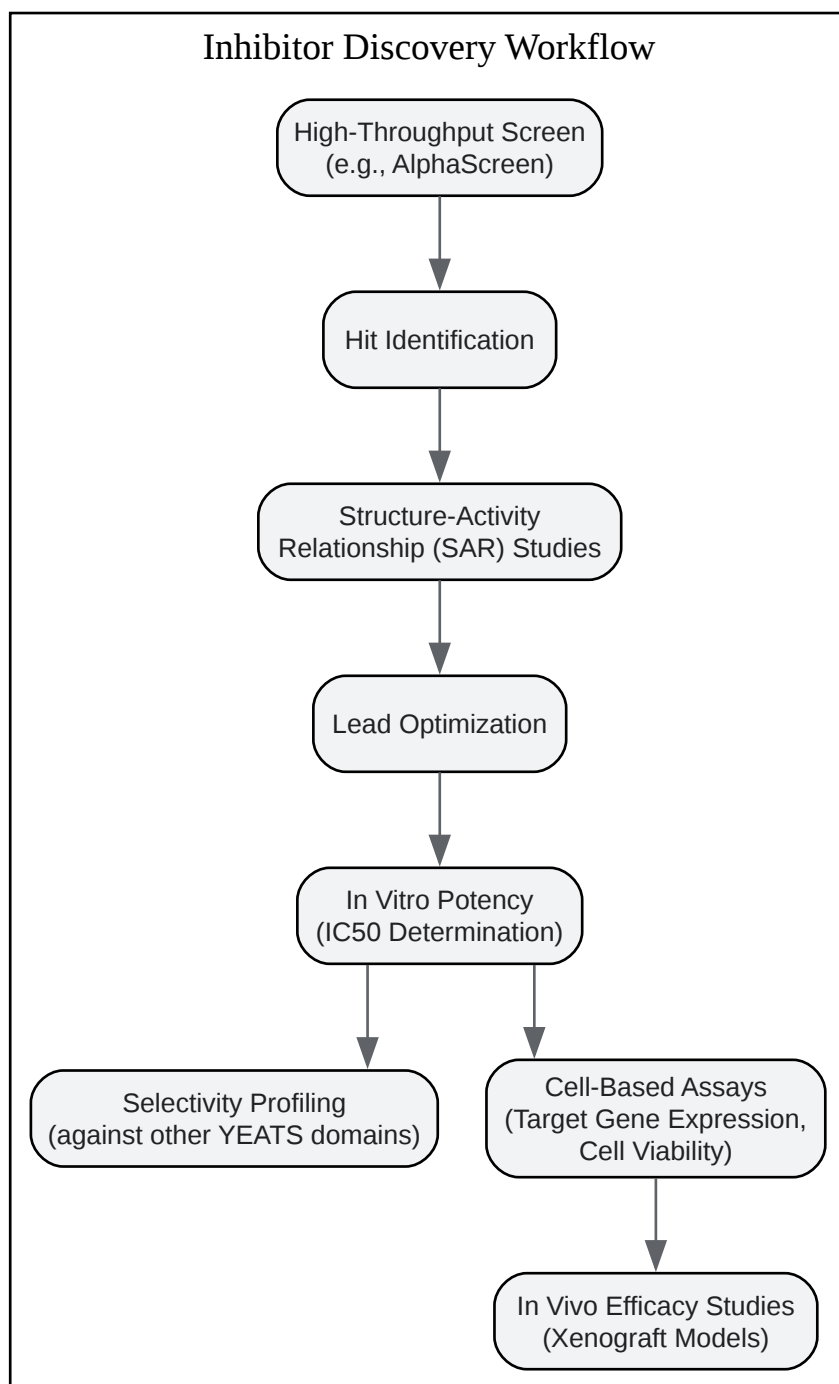
- Methodology:
 - Leukemia cell lines known to be dependent on ENL (e.g., MV4;11, MOLM13) are treated with varying concentrations of the inhibitor.[5]
 - Gene Expression Analysis: After a defined incubation period, RNA is extracted, and the expression levels of known ENL target genes (e.g., MYC, HOXA9) are measured using quantitative real-time PCR (qRT-PCR).[7] A decrease in the expression of these genes indicates on-target activity.
 - Cell Viability/Proliferation Assay: The effect of the inhibitor on cell growth is measured using assays such as MTT or CellTiter-Glo®. A reduction in cell viability indicates an anti-leukemic effect.

Visualizing Pathways and Workflows



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Caption: ENL signaling pathway and point of inhibition.



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Caption: A typical workflow for discovering and validating ENL inhibitors.

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